molecular formula C8H14O3 B13945431 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 60028-07-1

4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B13945431
CAS No.: 60028-07-1
M. Wt: 158.19 g/mol
InChI Key: OJHDPDDCXDBZOQ-UHFFFAOYSA-N
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Description

4-Propyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes three oxygen atoms forming a trioxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted diol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the trioxabicyclo ring system.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trioxabicyclo ring system can interact with active sites of enzymes, influencing their activity and function. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to its specific propyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where the propyl group plays a crucial role in the compound’s behavior and properties.

Properties

CAS No.

60028-07-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-propyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C8H14O3/c1-2-3-8-4-9-7(10-5-8)11-6-8/h7H,2-6H2,1H3

InChI Key

OJHDPDDCXDBZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC12COC(OC1)OC2

Origin of Product

United States

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